4-(3-ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
4-(3-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound featuring a fused triazine-benzimidazole core substituted with a 3-ethoxyphenyl group.
Properties
IUPAC Name |
4-(3-ethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-23-12-7-5-6-11(10-12)15-20-16(18)21-17-19-13-8-3-4-9-14(13)22(15)17/h3-10,15H,2H2,1H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXWODAPXGPOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological profiles.
The compound has the molecular formula and a molecular weight of approximately 293.33 g/mol. Its structure includes a triazino-benzimidazole core, which is significant for its biological activity.
Anticancer Activity
Several studies have focused on the anticancer potential of compounds related to benzimidazole derivatives. For example:
- Cell Line Studies : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. In particular:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 7.01 |
| This compound | MCF-7 | 14.31 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In Vitro Studies : The compound demonstrated activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it may be effective as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these derivatives can induce apoptosis in cancer cells through various pathways such as caspase activation and mitochondrial dysfunction.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives. The results indicated that modifications on the phenyl ring significantly impacted their anticancer activity. Specifically, substituents like ethoxy groups enhanced the cytotoxic effects on cancer cells compared to their unsubstituted counterparts .
Comparison with Similar Compounds
Structural and Substituent Analysis
The triazino-benzimidazole scaffold is shared among analogs, but substituent variations significantly alter their properties. Below is a comparative analysis:
Physicochemical Properties
- Solubility : Ethoxy groups reduce aqueous solubility but improve organic solvent compatibility.
- Stability : Ethoxy derivatives show slower metabolic degradation than methyl or methoxy analogs due to reduced oxidative susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
